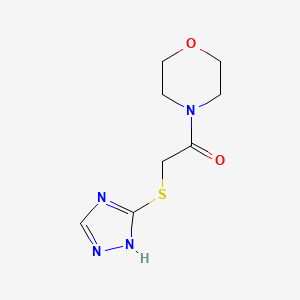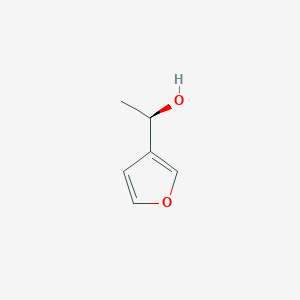![molecular formula C12H16ClNO3S B2616232 Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 565191-90-4](/img/structure/B2616232.png)
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a chemical compound with the CAS Number: 565191-90-4. Its molecular weight is 290.79 . The IUPAC name for this compound is ethyl 2-(2-chloroacetamido)-4-ethyl-5-methyl-1H-1lambda3-thiophene-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17ClNO3S/c1-4-8-7(3)18-11(14-9(15)6-13)10(8)12(16)17-5-2/h18H,4-6H2,1-3H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.79 . It is recommended to be stored at a temperature between 28 C .Applications De Recherche Scientifique
CEMET has been studied for its potential applications in a variety of scientific research fields. CEMET has been found to be a useful catalyst in the synthesis of various compounds, including aryl ethers, vinyl ethers, and esters. CEMET has also been studied for its potential applications in the production of polymers, as well as its potential use as a corrosion inhibitor. In addition, CEMET has been studied for its potential applications in the production of pharmaceuticals, as well as its potential use as a biocatalyst.
Mécanisme D'action
The mechanism of action of CEMET is not fully understood. However, it is believed that CEMET acts as a catalyst in a variety of reactions by activating the reactants and facilitating the formation of the desired product. CEMET is believed to act as a Lewis acid, meaning that it can donate electrons to an electron-deficient substrate, such as a carbonyl group. This allows for the formation of a new bond between the substrate and the CEMET molecule, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of CEMET are not fully understood. However, it is believed that CEMET may have potential applications in the treatment of various diseases and conditions. CEMET has been studied for its potential ability to inhibit the growth of bacteria, fungi, and viruses. In addition, CEMET has been studied for its potential ability to reduce inflammation, as well as its potential ability to act as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
CEMET has several advantages and limitations when used in laboratory experiments. One of the main advantages of using CEMET in laboratory experiments is its high catalytic activity. CEMET is able to catalyze a variety of reactions, which can result in the formation of a wide range of products. Additionally, CEMET is relatively easy to synthesize, and is generally inexpensive.
However, there are also some limitations to using CEMET in laboratory experiments. CEMET is highly reactive, and can cause unwanted side reactions if not handled properly. In addition, CEMET is sensitive to light and air, and must be stored in an airtight container to prevent degradation.
Orientations Futures
CEMET has a wide range of potential future applications. CEMET has been studied for its potential use as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and corrosion inhibitors. Additionally, CEMET has been studied for its potential use as a biocatalyst, and its potential ability to inhibit the growth of bacteria, fungi, and viruses. In addition, CEMET has been studied for its potential ability to act as an antioxidant, and its potential ability to reduce inflammation. Finally, CEMET has been studied for its potential use in the production of nanomaterials, and its potential ability to act as a dye sensitizer.
Méthodes De Synthèse
CEMET can be synthesized through a variety of methods, including a reaction between ethyl chloroacetate and 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid. The reaction is typically carried out in a solvent such as ethanol or toluene, and the reaction temperature is usually between 40-50°C. The reaction is generally carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide, and the reaction time is usually between 1-4 hours. The reaction can also be carried out in the presence of a base and a metal catalyst, such as sodium ethoxide and zinc chloride.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-4-8-7(3)18-11(14-9(15)6-13)10(8)12(16)17-5-2/h4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWWAPSENGVWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2616151.png)
![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2616152.png)
![[3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid](/img/structure/B2616153.png)

![(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B2616155.png)
![Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2616156.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2616157.png)
![2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid](/img/structure/B2616160.png)

![2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B2616164.png)


![(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride](/img/structure/B2616171.png)